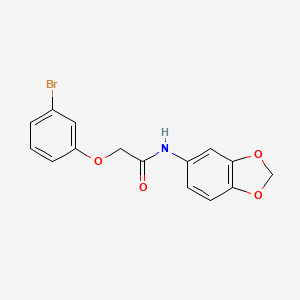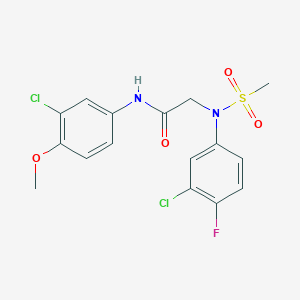
N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide, also known as BDP, is a synthetic compound that belongs to the class of benzodioxole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. It also induces apoptosis by activating the caspase pathway. This compound's anti-inflammatory effects are believed to be mediated by the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and optimize its efficacy. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 3-bromophenol with sodium hydroxide, followed by the reaction of the resulting product with 1,3-benzodioxole-5-carboxylic acid. The final step involves the reaction of the intermediate product with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(3-bromophenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-10-2-1-3-12(6-10)19-8-15(18)17-11-4-5-13-14(7-11)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUQOTVXPQNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)
![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)
![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![2-{[5-acetyl-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4928324.png)

![5-[3-(1H-pyrazol-3-yl)phenyl]-1-indanone](/img/structure/B4928340.png)
![4-(5-{2-cyano-3-[(2-methoxyethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4928344.png)
![1-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B4928345.png)
![N-(2-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)isonicotinamide](/img/structure/B4928349.png)
![4-[(4-butoxyphenyl)carbonothioyl]morpholine](/img/structure/B4928359.png)